Titanium(IV) ethoxide

Catalog No.
S9100935
CAS No.
M.F
C8H24O4Ti
M. Wt
232.14 g/mol
Availability
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Titanium(IV) ethoxide

Product Name

Titanium(IV) ethoxide

IUPAC Name

ethanol;titanium

Molecular Formula

C8H24O4Ti

Molecular Weight

232.14 g/mol

InChI

InChI=1S/4C2H6O.Ti/c4*1-2-3;/h4*3H,2H2,1H3;

InChI Key

XGZNHFPFJRZBBT-UHFFFAOYSA-N

Canonical SMILES

CCO.CCO.CCO.CCO.[Ti]

Titanium(IV) ethoxide is a chemical compound with the molecular formula C8H20O4Ti\text{C}_8\text{H}_{20}\text{O}_4\text{Ti} and a molecular weight of 228.11 g/mol. It appears as a colorless liquid that is soluble in organic solvents but exhibits high reactivity, particularly with water, leading to hydrolysis. The compound is commonly referred to by several names, including titanium tetraethoxide and tetraethyl titanate. Structurally, titanium(IV) ethoxide primarily exists as a tetramer with an octahedral coordination environment around the titanium centers, which can vary based on the number of terminal versus bridging alkoxide ligands present .

, particularly hydrolysis, which can be represented by the following equation:

Ti OEt 4+2H2OTiO2+4EtOH\text{Ti OEt }_4+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{EtOH}

This reaction is significant in the sol-gel process for producing titanium dioxide. The hydrolysis can be catalyzed by either acids or bases, influencing the morphology of the resulting titanium dioxide. Acid-catalyzed hydrolysis typically yields linear polymer chains, while base-catalyzed reactions produce bushy clusters or crosslinked networks .

Titanium(IV) ethoxide can be synthesized through several methods:

  • Reaction with Ethanol: The most common method involves treating titanium tetrachloride with ethanol in the presence of an amine:
    TiCl4+4EtOH+4Et3NTi OEt 4+4Et3NHCl\text{TiCl}_4+4\text{EtOH}+4\text{Et}_3\text{N}\rightarrow \text{Ti OEt }_4+4\text{Et}_3\text{NHCl}
  • Sol-Gel Processes: It can also be produced via sol-gel techniques where titanium alkoxides are hydrolyzed to form titanium dioxide nanoparticles .

Titanium(IV) ethoxide finds extensive applications in various fields:

  • Materials Science: It serves as a precursor for synthesizing titanium dioxide nanoparticles and is used in sol-gel processes to produce thin films and coatings.
  • Organic Synthesis: It acts as an activator and dehydrating agent in organic reactions, such as forming sulfinimines from aldehydes and ketones.
  • Catalysis: It is employed in transesterification reactions to synthesize esters from sterically hindered alcohols .

Titanium(IV) ethoxide shares similarities with other titanium alkoxides but exhibits unique structural characteristics due to its specific alkyl groups. Here are some comparable compounds:

Compound NameFormulaStructure TypeCoordination Environment
Titanium methoxideTi(OMe)₄TetramerOctahedral
Titanium isopropoxideTi(OPr)₄MonomerTetrahedral
Zirconium ethoxideZr(OEt)₄TetramerOctahedral
Zirconium propoxideZr(OPr)₄TetramerOctahedral

Uniqueness

Titanium(IV) ethoxide's uniqueness lies in its specific reactivity profile and its ability to form stable tetramers, which contrasts with compounds like titanium isopropoxide that exist as monomers due to steric hindrance from larger alkyl groups. Additionally, its applications in both organic synthesis and materials science highlight its versatility compared to other similar compounds .

Sol-Gel Processing Techniques

Sol-gel processing remains the most widely used method for synthesizing titanium-based materials from titanium(IV) ethoxide. This approach leverages controlled hydrolysis and condensation reactions to form titanium oxide networks, which are subsequently calcined to yield crystalline phases.

Hydrolysis-Condensation Mechanisms

The hydrolysis of titanium(IV) ethoxide involves the reaction of alkoxide groups with water, initiating the formation of Ti–O–Ti bonds. The process follows a two-step mechanism:

  • Hydrolysis:
    $$ \text{Ti(OC}2\text{H}5\text{)}4 + \text{H}2\text{O} \rightarrow \text{Ti(OC}2\text{H}5\text{)}{4-n}(\text{OH})n + n\text{C}2\text{H}5\text{OH} $$
    Water molecules replace ethoxide ligands, generating hydroxylated titanium species [2].
  • Condensation:
    $$ \text{Ti–OH} + \text{HO–Ti} \rightarrow \text{Ti–O–Ti} + \text{H}_2\text{O} $$
    Neighboring hydroxyl groups dehydrate to form bridging oxo bonds, extending the polymeric network [2].

The reaction environment critically influences the kinetics and morphology of the resulting oxide. For instance, acidic conditions (e.g., HNO₃) promote protonation of ethoxide groups, accelerating hydrolysis but yielding smaller oligomers (~75% equivalent TiO₂ content) [2]. In contrast, basic conditions (e.g., NH₄OH) favor deprotonation, leading to larger polymers (~89–94% TiO₂) with unique morphologies such as honeycomb structures [2]. Excess water or dilute solutions further enhance polymerization, producing condensates with up to 96% oxide content [2].

Alcoholysis Reaction Pathways

Alcoholysis involves ligand exchange between titanium(IV) ethoxide and other alcohols, modifying the precursor’s reactivity. For example, substituting ethoxide with isopropoxide groups alters hydrolysis rates and gelation behavior. This reaction is catalyzed by Lewis acids (e.g., Ti⁴⁺) and bases (e.g., carbonate anions), which facilitate alkoxide dissociation [3]:
$$ \text{Ti(OC}2\text{H}5\text{)}4 + \text{R–OH} \rightarrow \text{Ti(OC}2\text{H}5\text{)}{4-n}(\text{OR})n + n\text{C}2\text{H}_5\text{OH} $$
Ammonium carbonate catalysts, for instance, promote spherical TiO₂ particle formation by balancing deprotonation (via CO₃²⁻) and dehydroxylation (via NH₄⁺) [3]. Conversely, acetate anions act as coordinating ligands, capping active sites to produce planar titanium oxide sheets [3].

Vapor Deposition Approaches

Titanium(IV) ethoxide is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for thin-film applications. In thermal CVD, the compound vaporizes at 150–200°C and decomposes on heated substrates (300–600°C), depositing TiO₂ films [1] [4]. Key parameters include:

  • Vapor pressure: 1.088 g/mL at 25°C [1].
  • Carrier gas: Argon or nitrogen.
  • Substrate compatibility: Glass, silicon, and metals.

Plasma-enhanced CVD (PECVD) lowers deposition temperatures (100–300°C) by utilizing reactive oxygen plasmas to fragment the precursor. This method yields amorphous or anatase-phase TiO₂, suitable for optical coatings and photovoltaic devices [4].

Purification and Stabilization Strategies

Industrial-grade titanium(IV) ethoxide often contains impurities such as isopropanol (5–15%) and tetraisopropyl orthotitanate (~20%) [1] [4]. Purification involves:

  • Vacuum distillation: Separates the ethoxide (bp 150–152°C at 10 mmHg) from higher-boiling contaminants [1].
  • Molecular sieves: Remove trace water to prevent premature hydrolysis.

Stabilization against moisture-induced degradation is achieved by:

  • Storage under inert gas: Prevents atmospheric hydrolysis.
  • Chelating agents: Acetic acid or acetylacetone modify hydrolysis rates, enabling controlled gelation [3].
ParameterTypical ValueImpact on Product
Hydrolysis pH1–3 (acidic), 8–10 (basic)Particle size, morphology
Ti(OC₂H₅)₄:H₂O ratio1:2 to 1:10Degree of polymerization
Calcination temperature400–800°CCrystallinity (anatase/rutile)

Process StageTi-O Bond Distances (Å)Coordination EnvironmentStructural ConnectivitySize ScaleOxide Content (%)
Liquid Ti(OEt)₄ Precursor1.83 (bridging), 2.07 (terminal)TiO₅ pentahedra (distorted)Dimeric/Trimeric units< 5 Å35 (Ti(OEt)₄)
Oligomer Formation (Trimer)1.84 (terminal), 2.15 (bridging)TiO₅ pentahedra (edge-sharing)Corner-sharing pentahedra5-10 Å70-90 (hydrolysis dependent)
Hydrolysis Products1.93 (single broad peak)TiO₆ octahedra (dominant)Mixed edge/corner-sharing7-10 Å75-96 (condition dependent)
Polycondensation Products1.92-1.96TiO₆ octahedraHigher connectivity network< 20 Å80-96
Amorphous TiₓOᵧ Phase1.93-1.94TiO₆ octahedra (anatase-like core)Anatase-like core + disordered shell< 7 Å (ordered domains)80-90
Crystalline Transformation1.99 (at 700°C)TiO₆ octahedra (ordered)Crystalline anatase framework> 70 Å (coherent domains)> 95 (after thermal treatment)

Table 2: Thermal Processing and Crystallographic Transitions

Temperature (°C)Structural ChangesTi-O Distance (Å)Domain Size (Å)Phase IdentificationActivation Energy (kJ/mol)
30 (room temp)Amorphous TiₓOᵧ stable1.92< 7AmorphousN/A
100-200Slight Ti-O bond ordering1.92 (sharpening)< 7AmorphousN/A
300-350First Ti-O coordination ordering1.92-1.93< 10Partially orderedN/A
350-400Anatase core growth begins1.9410-20Distorted anatase195 (crystallization)
400-500Anatase crystallization1.946 (anatase)20-40Anatase195 (crystallization)
500-700Rutile transformation onset1.95-1.9640-70Anatase + rutile traces220-250 (phase transition)
700+Rutile phase dominant1.96+ (rutile)> 70Rutile + anatase250+

Table 3: PDF Analysis Parameters for Local Structure

r-range (Å)Atom PairsLiquid PrecursorHydrolyzed StateAmorphous SolidCrystalline (400°C)
1.4-1.6C-O (ethoxy groups)1.45 (strong)DiminishedAbsentAbsent
1.7-2.3Ti-O (first neighbors)1.83, 2.07 (medium)1.93 (strong, broad)1.93 (strong)1.94 (sharp)
2.4-2.6O-O (within octahedra)Weak2.41-2.64 (medium)2.64 (medium)2.41 (sharp)
2.7-2.9O-O (edge/corner-sharing)WeakWeakWeakMedium
3.0-3.8Ti-Ti (octahedral connections)3.5 (medium)3.3, 3.7 (strong)3.04, 3.80 (strong)3.04, 3.80 (sharp)
4.0-5.0Ti-O (medium-range)Very weakWeakMediumStrong
6.0-8.0Ti-Ti (long-range)AbsentVery weakWeakMedium

Physical Description

Liquid
White solid with an odor like alcohol; mp = 54 deg C; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

232.1153999 g/mol

Monoisotopic Mass

232.1153999 g/mol

Heavy Atom Count

13

General Manufacturing Information

Organic fiber manufacturing
Printing and related support activities
Synthetic dye and pigment manufacturing
Ethanol, titanium(4+) salt (4:1): ACTIVE

Dates

Last modified: 11-21-2023

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